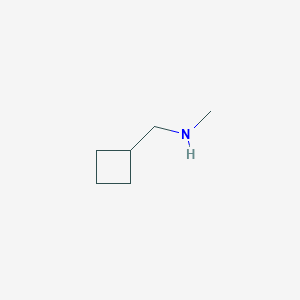

(Cyclobutylmethyl)(methyl)amine

Description

The exact mass of the compound (Cyclobutylmethyl)(methyl)amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Cyclobutylmethyl)(methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cyclobutylmethyl)(methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-cyclobutyl-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-7-5-6-3-2-4-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDDLFCSYLTQBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600411 | |

| Record name | 1-Cyclobutyl-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67579-87-7 | |

| Record name | 1-Cyclobutyl-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclobutylmethyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Chemical Properties of (Cyclobutylmethyl)(methyl)amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of (Cyclobutylmethyl)(methyl)amine, also known as 1-cyclobutyl-N-methylmethanamine. The information is compiled for a technical audience to support research, development, and safety applications.

Compound Identification and Physical Properties

Table 1: Compound Identification

| Identifier | Value | Citation |

| IUPAC Name | 1-cyclobutyl-N-methylmethanamine | [1] |

| CAS Number | 67579-87-7 | [1][2] |

| Molecular Formula | C₆H₁₃N | [1][2] |

| Molecular Weight | 99.17 g/mol | [1][2] |

| Canonical SMILES | CNCC1CCC1 | |

| InChIKey | DFDDLFCSYLTQBP-UHFFFAOYSA-N | [1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molar Mass | 99.17 g/mol | PubChem[1][2] |

| XLogP3 | 1.1 | PubChem[1] |

| Exact Mass | 99.1048 g/mol | PubChem[1] |

| Topological Polar Surface Area | 12 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Spectroscopic Properties

Detailed experimental spectra are not widely published; however, expected characteristics can be derived from established principles of organic spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H NMR data for (Cyclobutylmethyl)(methyl)amine is available from the Biological Magnetic Resonance Bank (BMRB) under accession ID bmse012625. The spectrum was recorded on a 600 MHz instrument in DMSO-d₆. The expected signals are detailed in Table 3.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Notes |

| N-H | Broad Singlet | 1.0 - 3.0 | Position is variable and concentration-dependent. May exchange with D₂O. |

| N-CH₃ | Singlet | 2.2 - 2.6 | A sharp singlet integrating to 3 protons, characteristic of an N-methyl group. |

| -CH₂ -N | Doublet | 2.3 - 2.7 | Coupled to the methine proton on the cyclobutane ring. |

| CH -(CH₂)₂ | Multiplet | 2.0 - 2.5 | The single methine proton on the cyclobutane ring. |

| Cyclobutane -CH₂ - | Multiplet | 1.6 - 2.1 | Protons of the cyclobutane ring, exhibiting complex splitting patterns. |

Infrared (IR) Spectroscopy

As a secondary amine, the IR spectrum of (Cyclobutylmethyl)(methyl)amine is expected to show the following characteristic absorption bands:

-

N-H Stretch: A single, moderately sharp absorption band in the region of 3300-3500 cm⁻¹. This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none.

-

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclobutane and methyl groups.

-

N-H Bend: A bending vibration may be observed around 1500-1600 cm⁻¹, though it is often weak.

-

C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to be consistent with the nitrogen rule, showing an odd molecular weight (99). The fragmentation pattern of aliphatic amines is dominated by α-cleavage, where the bond beta to the nitrogen atom is broken. For (Cyclobutylmethyl)(methyl)amine, two primary α-cleavage pathways are possible:

-

Loss of a cyclobutyl radical (•C₄H₇) to yield a resonance-stabilized iminium cation at m/z 44 ([CH₂=NHCH₃]⁺). This is often the base peak.

-

Loss of a methyl radical (•CH₃) to yield an iminium cation at m/z 84 ([C₄H₇CH=NH₂]⁺).

Chemical Reactivity and Safety

Reactivity

(Cyclobutylmethyl)(methyl)amine exhibits typical reactivity for a secondary amine. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It will react with acids to form ammonium salts and with electrophiles such as alkyl halides and acid chlorides.

Stability

The compound is expected to be stable under normal storage conditions. However, like many amines, it is sensitive to oxidation and may react with carbon dioxide from the air.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (Cyclobutylmethyl)(methyl)amine is classified as a corrosive substance.[1]

-

Hazard Statement H314: Causes severe skin burns and eye damage.[1]

-

Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Store in a well-ventilated place and keep the container tightly closed.

Experimental Protocols

A standard and efficient method for the synthesis of (Cyclobutylmethyl)(methyl)amine is the reductive amination of cyclobutanecarboxaldehyde with methylamine.

Synthesis via Reductive Amination

This procedure involves the formation of an intermediate imine (or iminium ion) from the reaction of cyclobutanecarboxaldehyde and methylamine, which is then reduced in situ to the target secondary amine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.

Materials:

-

Cyclobutanecarboxaldehyde

-

Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Protocol:

-

To a round-bottom flask charged with a magnetic stir bar, add cyclobutanecarboxaldehyde (1.0 eq).

-

Dissolve the aldehyde in an appropriate solvent such as dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

-

Add methylamine solution (1.1-1.5 eq). If using an aqueous solution of methylamine, the addition of a drying agent like MgSO₄ to the reaction can be beneficial. A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the stirring mixture. The reaction is typically exothermic; maintain the temperature with a water bath if necessary.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure (Cyclobutylmethyl)(methyl)amine.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of (Cyclobutylmethyl)(methyl)amine via reductive amination.

Caption: Synthesis workflow for (Cyclobutylmethyl)(methyl)amine.

References

Introduction to (Cyclobutylmethyl)(methyl)amine

An In-depth Technical Guide to the IUPAC Nomenclature of (Cyclobutylmethyl)(methyl)amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the IUPAC nomenclature for the secondary amine (Cyclobutylmethyl)(methyl)amine. It details the systematic approach to naming this compound, adhering to the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC).

(Cyclobutylmethyl)(methyl)amine is a secondary amine, meaning the nitrogen atom is bonded to two organic substituents and one hydrogen atom.[1][2][3] The substituents are a cyclobutylmethyl group and a methyl group, making it an unsymmetrical amine.[1][2] Understanding the precise IUPAC name is critical for unambiguous communication in research and development.

Molecular Structure and Properties

The chemical structure consists of a cyclobutane ring attached to a methylene group (-CH2-), which in turn is bonded to a nitrogen atom. The nitrogen atom is also bonded to a methyl group (-CH3) and a hydrogen atom.

Table 1: Physicochemical Data for (Cyclobutylmethyl)(methyl)amine

| Property | Value | Source |

| Molecular Formula | C6H13N | PubChem[4] |

| Molar Mass | 99.17 g/mol | PubChem[4] |

| IUPAC Name | 1-cyclobutyl-N-methylmethanamine | PubChem[4] |

| Alternate IUPAC Name | N-methylcyclobutanemethanamine | ChemBK[5] |

| CAS Number | 67579-87-7 | ChemBK[5] |

Systematic IUPAC Nomenclature

The IUPAC nomenclature for amines provides several systematic ways to name a compound, with one being the preferred IUPAC name (PIN). For unsymmetrically substituted secondary amines, the largest alkyl group is typically considered part of the parent amine, while the smaller group is treated as a substituent on the nitrogen atom.[1][2][6]

Method 1: N-substituted Alkylamine

This is a common and straightforward method for naming unsymmetrical secondary and tertiary amines.

Experimental Protocol (Naming Procedure):

-

Identify the Amine Type: The nitrogen atom is bonded to two alkyl groups (cyclobutylmethyl and methyl), classifying it as a secondary amine.

-

Determine the Parent Alkyl Group: The larger of the two alkyl groups is chosen as the parent. In this case, the cyclobutylmethyl group is larger than the methyl group.

-

Name the Parent Amine: The parent amine is named by adding the suffix "-amine" to the name of the parent alkyl group. Thus, the parent amine is cyclobutylmethylamine.

-

Name the N-Substituent: The smaller alkyl group is treated as a substituent on the nitrogen atom. This is indicated by the prefix "N-". Therefore, the substituent is N-methyl.

-

Assemble the Full Name: The N-substituent is placed before the name of the parent amine.

Following this protocol, the IUPAC name is N-methylcyclobutanemethanamine .

Method 2: Substituted Alkanamine (Preferred IUPAC Name)

This method treats the amine as a substituted alkane, which is often the preferred method for more complex structures.

Experimental Protocol (Naming Procedure):

-

Identify the Principal Functional Group: The amine group (-NH-) is the principal functional group.

-

Identify the Parent Chain: The longest carbon chain containing the functional group is identified. In this case, the longest chain attached to the nitrogen is a single carbon atom (the methylene group). Therefore, the parent amine is methanamine.

-

Identify the Substituents: There are two substituents: a cyclobutyl group attached to the carbon of the methanamine parent and a methyl group attached to the nitrogen.

-

Number the Parent Chain: The carbon of the methanamine is numbered as 1.

-

Locate and Name the Substituents:

-

The cyclobutyl group is on carbon 1, so it is named "1-cyclobutyl".

-

The methyl group is on the nitrogen atom, so it is named "N-methyl".

-

-

Assemble the Full Name: The substituents are listed alphabetically (cyclobutyl before methyl) followed by the parent amine name.

This leads to the preferred IUPAC name: 1-cyclobutyl-N-methylmethanamine .[4]

Visualization of the Naming Process

The logical workflow for deriving the preferred IUPAC name can be visualized as follows:

Caption: Workflow for deriving the IUPAC name of (Cyclobutylmethyl)(methyl)amine.

Conclusion

The systematic application of IUPAC rules leads to the preferred name 1-cyclobutyl-N-methylmethanamine for the compound (Cyclobutylmethyl)(methyl)amine. The alternative name, N-methylcyclobutanemethanamine , is also correct and readily understood. The choice of which name to use may depend on the context, but for formal documentation and publication, the preferred IUPAC name is recommended to ensure clarity and consistency.

References

- 1. 26.1 Amines – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. 24.1 Naming Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (Cyclobutylmethyl)(methyl)amine | C6H13N | CID 19830271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Naming Amines: Systematic and Common Nomenclature - Chemistry Steps [chemistrysteps.com]

(Cyclobutylmethyl)(methyl)amine CAS number 67579-87-7

An in-depth technical guide to (Cyclobutylmethyl)(methyl)amine (CAS Number: 67579-87-7), prepared for researchers, scientists, and drug development professionals.

Introduction

(Cyclobutylmethyl)(methyl)amine, with CAS number 67579-87-7, is a secondary amine that holds potential as a key building block in organic synthesis. Its structural motif, featuring a cyclobutane ring linked to a methylated nitrogen atom, makes it a valuable intermediate for the development of more complex molecules, including novel therapeutic agents. The cyclobutane moiety can introduce conformational rigidity and unique spatial arrangements in a target molecule, which can be advantageous in modulating biological activity and pharmacokinetic properties. This document provides a comprehensive overview of the available technical data for (Cyclobutylmethyl)(methyl)amine, a plausible synthetic protocol, and its potential role in synthetic workflows.

Chemical and Physical Properties

The fundamental properties of (Cyclobutylmethyl)(methyl)amine are summarized in the table below. These data are essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| IUPAC Name | 1-cyclobutyl-N-methylmethanamine | [1][2][3] |

| CAS Number | 67579-87-7 | [2][3][4] |

| Molecular Formula | C₆H₁₃N | [2][3] |

| Molecular Weight | 99.17 g/mol | [2] |

| Appearance | Colorless Liquid | [1] |

| Topological Polar Surface Area | 12 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis

While specific, detailed experimental protocols for the synthesis of (Cyclobutylmethyl)(methyl)amine are not extensively published in peer-reviewed literature, a standard and reliable method for its preparation is through the reductive amination of cyclobutanecarboxaldehyde with methylamine. This two-step, one-pot reaction is a cornerstone of amine synthesis in medicinal chemistry.

Proposed Experimental Protocol: Reductive Amination

Reaction Scheme:

Cyclobutanecarboxaldehyde + Methylamine → (Cyclobutylmethyl)(methyl)amine

Materials:

-

Cyclobutanecarboxaldehyde

-

Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diatomaceous earth (optional, for filtration)

Procedure:

-

To a solution of cyclobutanecarboxaldehyde (1.0 eq) in dichloromethane (DCM), add methylamine (1.1 eq).

-

Add glacial acetic acid (1.1 eq) to the mixture to catalyze the formation of the intermediate imine. Stir the reaction mixture at room temperature for 1-2 hours.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture. The addition may be exothermic.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent (optionally through a pad of diatomaceous earth) and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by distillation to obtain pure (Cyclobutylmethyl)(methyl)amine.

Potential Applications in Drug Development

Due to the lack of extensive public data on the direct pharmacological effects of (Cyclobutylmethyl)(methyl)amine, its primary role in drug development is likely as a synthetic intermediate. The cyclobutane ring is a desirable feature in medicinal chemistry as it can serve as a bioisostere for other cyclic or acyclic fragments, offering a unique vector in three-dimensional space and potentially improving metabolic stability.

Visualized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of (Cyclobutylmethyl)(methyl)amine via reductive amination.

Caption: A generalized workflow for the synthesis of (Cyclobutylmethyl)(methyl)amine.

Conclusion

References

(Cyclobutylmethyl)(methyl)amine molecular weight and formula

This technical guide provides a detailed overview of the core molecular properties of (Cyclobutylmethyl)(methyl)amine, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Identity and Properties

(Cyclobutylmethyl)(methyl)amine is a secondary amine characterized by the presence of a cyclobutyl group and a methyl group attached to the nitrogen atom.

The fundamental molecular characteristics of (Cyclobutylmethyl)(methyl)amine are summarized in the table below. This data is essential for a variety of applications, including stoichiometric calculations in chemical reactions and the interpretation of analytical data.

| Property | Value | Source |

| Molecular Formula | C6H13N | PubChem[1][2] |

| Molecular Weight | 99.17 g/mol | PubChem[1] |

| Monoisotopic Mass | 99.104799419 Da | PubChem[1] |

Experimental Protocols

The molecular weight and formula presented in this guide are computationally derived properties. These values are calculated based on the elemental composition and isotopic abundances.

Computational Methodology:

The molecular weight was computed by PubChem 2.2. This calculation involves summing the atomic weights of all atoms in the molecular formula (C6H13N) using the standard atomic weights of carbon, hydrogen, and nitrogen.

Logical Relationship Diagram

The following diagram illustrates the logical connection between the chemical name, its corresponding molecular formula, and its calculated molecular weight.

Caption: Logical flow from chemical name to molecular properties.

References

An In-depth Technical Guide to the Synthesis of (Cyclobutylmethyl)(methyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for (cyclobutylmethyl)(methyl)amine, a valuable building block in medicinal chemistry and drug discovery. The document details established methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols. Visual representations of the synthetic routes are provided to facilitate a clear understanding of the chemical transformations.

Introduction

(Cyclobutylmethyl)(methyl)amine, also known as N-methylcyclobutylmethylamine, is a secondary amine with the chemical formula C₆H₁₃N. Its structural motif, featuring a cyclobutane ring, is of significant interest in the pharmaceutical industry due to the unique conformational constraints and metabolic stability it can impart to drug candidates. This guide explores the two principal synthetic strategies for obtaining this compound: Reductive Amination and N-Alkylation of a primary amine precursor.

Synthetic Pathways

The synthesis of (cyclobutylmethyl)(methyl)amine can be efficiently achieved through two primary routes, each with its own set of advantages and considerations.

Pathway 1: Reductive Amination of Cyclobutanecarboxaldehyde

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds.[1][2] In this pathway, cyclobutanecarboxaldehyde is reacted with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.[1][3] A variety of reducing agents can be employed for this transformation.[1]

Caption: Reductive amination of cyclobutanecarboxaldehyde with methylamine.

Pathway 2: N-Alkylation of Cyclobutylmethylamine

This pathway involves the direct methylation of a primary amine precursor, cyclobutylmethylamine. This can be achieved using a suitable methylating agent, such as methyl iodide or dimethyl sulfate. To avoid over-alkylation and the formation of the tertiary amine, it is crucial to control the stoichiometry of the reactants.

Cyclobutylmethylamine itself can be synthesized from cyclobutanecarboxylic acid via a multi-step process, typically involving the formation of an amide followed by a Hofmann rearrangement.

Caption: N-Alkylation of cyclobutylmethylamine to yield the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the described synthetic pathways. Please note that specific yields and reaction conditions can vary based on the scale of the reaction and the specific reagents and protocols employed.

| Pathway | Starting Materials | Key Reagents | Typical Yield (%) | Reference |

| 1: Reductive Amination | Cyclobutanecarboxaldehyde, Methylamine | Sodium triacetoxyborohydride (NaBH(OAc)₃) | 70-90 | [1][2] |

| 2: N-Alkylation | Cyclobutylmethylamine, Methyl Iodide | Potassium carbonate (K₂CO₃) | 60-80 | General |

| Precursor Synthesis | Cyclobutanecarboxylic acid | Thionyl chloride, Ammonia, Sodium hypobromite | 50-70 (overall) | General |

Detailed Experimental Protocols

Protocol for Pathway 1: Reductive Amination of Cyclobutanecarboxaldehyde

This protocol is a representative procedure for the synthesis of (cyclobutylmethyl)(methyl)amine via reductive amination.

Materials:

-

Cyclobutanecarboxaldehyde (1.0 eq)

-

Methylamine (2.0 M solution in THF, 1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Glacial acetic acid (catalytic amount)

Procedure:

-

To a solution of cyclobutanecarboxaldehyde in dichloromethane, add a catalytic amount of glacial acetic acid.

-

Add the methylamine solution dropwise at 0 °C and stir the mixture for 1 hour at room temperature to facilitate imine formation.

-

Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (cyclobutylmethyl)(methyl)amine.

Protocol for Pathway 2: N-Alkylation of Cyclobutylmethylamine

This protocol describes the methylation of cyclobutylmethylamine.

Materials:

-

Cyclobutylmethylamine (1.0 eq)

-

Methyl iodide (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Acetonitrile

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of potassium carbonate in acetonitrile, add cyclobutylmethylamine.

-

Add methyl iodide dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by distillation or column chromatography as needed.

Conclusion

The synthesis of (cyclobutylmethyl)(methyl)amine can be reliably achieved through either reductive amination of cyclobutanecarboxaldehyde or N-alkylation of cyclobutylmethylamine. The choice of pathway may depend on the availability of starting materials, desired scale, and purification capabilities. Reductive amination is often preferred for its high efficiency and control over the degree of alkylation. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize this important chemical intermediate for their specific applications.

References

Spectroscopic data of (Cyclobutylmethyl)(methyl)amine

An In-depth Technical Guide to the Spectroscopic Data of (Cyclobutylmethyl)(methyl)amine

For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical characterization of small molecules is paramount. This guide provides a detailed overview of the spectroscopic data for (Cyclobutylmethyl)(methyl)amine (CAS: 67579-87-7), a secondary amine with a cyclobutyl moiety. The information presented herein is crucial for its identification, purity assessment, and structural elucidation.

Molecular Structure and Properties

(Cyclobutylmethyl)(methyl)amine, with the molecular formula C₆H₁₃N, has a molecular weight of 99.17 g/mol .[1][2] Its structure consists of a cyclobutane ring attached to a methylaminomethyl group.

Spectroscopic Data

The following sections summarize the key spectroscopic data for (Cyclobutylmethyl)(methyl)amine.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The expected signals for (Cyclobutylmethyl)(methyl)amine are detailed in the table below. Data is often recorded on spectrometers like a Bruker 300 MHz or 400 MHz Avance.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.4 - 2.6 | Multiplet | 1H | CH (methine) |

| ~ 2.3 | Singlet | 3H | N-CH₃ (methyl) |

| ~ 2.2 | Doublet | 2H | N-CH₂ (methylene) |

| ~ 1.7 - 2.0 | Multiplet | 4H | Cyclobutyl CH₂ |

| ~ 1.5 - 1.7 | Multiplet | 2H | Cyclobutyl CH₂ |

Note: The N-H proton signal is often broad and may not be clearly observed or could exchange with deuterated solvents.[4]

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~ 60 - 65 | N-CH₂ |

| ~ 35 - 40 | N-CH₃ |

| ~ 30 - 35 | CH (methine) |

| ~ 25 - 30 | Cyclobutyl CH₂ |

| ~ 18 - 22 | Cyclobutyl CH₂ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups present in a molecule. The characteristic absorption bands for (Cyclobutylmethyl)(methyl)amine are listed below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 (broad) | N-H Stretch | Secondary Amine |

| 2975 - 2850 | C-H Stretch | Alkane (Cyclobutyl & Methyl) |

| 1470 - 1440 | C-H Bend | Alkane |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The expected major peaks in the electron ionization (EI) mass spectrum are shown below.

| m/z | Ion | Fragmentation |

| 99 | [M]⁺ | Molecular Ion |

| 84 | [M - CH₃]⁺ | Loss of a methyl group |

| 57 | [C₄H₉]⁺ | Cyclobutyl fragment |

| 44 | [CH₃NHCH₂]⁺ | Alpha-cleavage |

Experimental Protocols

The acquisition of high-quality spectroscopic data is dependent on standardized experimental procedures.

NMR Spectroscopy

Sample Preparation: A sample of (Cyclobutylmethyl)(methyl)amine (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard with a chemical shift of 0.0 ppm.[4][5]

Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer at ambient temperature.[3] For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like (Cyclobutylmethyl)(methyl)amine, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.[3]

Data Acquisition: In an electron ionization (EI) mass spectrometer, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of (Cyclobutylmethyl)(methyl)amine.

Caption: Workflow for the spectroscopic analysis of (Cyclobutylmethyl)(methyl)amine.

References

- 1. (Cyclobutylmethyl)(methyl)amine | C6H13N | CID 19830271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. rsc.org [rsc.org]

- 4. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth NMR Spectral Analysis of (Cyclobutylmethyl)(methyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Cyclobutylmethyl)(methyl)amine is a secondary amine containing a cyclobutyl moiety, a structural motif of interest in medicinal chemistry due to its ability to impart unique conformational constraints. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification and characterization in drug discovery and development pipelines. This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for (Cyclobutylmethyl)(methyl)amine, including ¹H and ¹³C NMR. Furthermore, a detailed, plausible experimental protocol for its synthesis via reductive amination is presented. All data is structured for clarity, and logical relationships are visualized using diagrams to facilitate comprehension.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (Cyclobutylmethyl)(methyl)amine. These predictions are based on established principles of NMR spectroscopy and typical chemical shift ranges for analogous functional groups.

Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Number of Protons |

| H-1' (CH) | 2.5 - 2.7 | Multiplet | - | 1 |

| H-2 (CH₂) | 2.3 - 2.5 | Doublet | ~7.0 | 2 |

| H-3 (N-CH₃) | 2.2 - 2.4 | Singlet | - | 3 |

| H-2', H-4' (CH₂) | 1.9 - 2.1 | Multiplet | - | 4 |

| H-3' (CH₂) | 1.7 - 1.9 | Multiplet | - | 2 |

| NH | 0.8 - 1.5 | Broad Singlet | - | 1 |

Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (CH₂) | 55 - 60 |

| C-3 (N-CH₃) | 35 - 40 |

| C-1' (CH) | 35 - 40 |

| C-2', C-4' (CH₂) | 25 - 30 |

| C-3' (CH₂) | 18 - 22 |

Experimental Protocol: Synthesis of (Cyclobutylmethyl)(methyl)amine

A robust and widely applicable method for the synthesis of N-alkylated amines is reductive amination. The following protocol details a plausible procedure for the synthesis of (Cyclobutylmethyl)(methyl)amine from cyclobutanecarboxaldehyde and methylamine.

Materials and Reagents

-

Cyclobutanecarboxaldehyde

-

Methylamine (as a solution in THF, e.g., 2.0 M)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrochloric acid (HCl), e.g., 1 M aqueous solution

-

Sodium hydroxide (NaOH), e.g., 1 M aqueous solution

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Standard laboratory glassware and magnetic stirrer

Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclobutanecarboxaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM).

-

Amine Addition: Add a solution of methylamine in THF (1.2 eq) to the stirred solution at room temperature.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Slowly add this suspension to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by distillation to obtain pure (Cyclobutylmethyl)(methyl)amine.

-

NMR Sample Preparation: For NMR analysis, dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃). Filter the solution into a clean and dry 5 mm NMR tube.[1][2][3][4][5]

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of (Cyclobutylmethyl)(methyl)amine with atom numbering for NMR assignments.

Synthetic Workflow: Reductive Amination

Caption: Experimental workflow for the synthesis of (Cyclobutylmethyl)(methyl)amine via reductive amination.

References

- 1. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. docbrown.info [docbrown.info]

- 3. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.monash.edu [research.monash.edu]

- 5. researchgate.net [researchgate.net]

Mass Spectrometry of (Cyclobutylmethyl)(methyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of (Cyclobutylmethyl)(methyl)amine, also known by its IUPAC name, 1-cyclobutyl-N-methylmethanamine.[1] Due to the absence of specific experimental data in the public domain for this compound, this guide is based on established principles of mass spectrometry for secondary amines. It offers a predictive analysis of its fragmentation patterns, a generalized experimental protocol for its analysis, and the corresponding data presented in a clear, structured format.

Predicted Mass Spectrum and Fragmentation Data

(Cyclobutylmethyl)(methyl)amine has a molecular formula of C₆H₁₃N and a monoisotopic mass of 99.1048 Da.[1][2] As a compound containing a single nitrogen atom, it is expected to follow the nitrogen rule, exhibiting an odd nominal molecular mass.[3][4] The primary fragmentation pathway anticipated for this secondary amine under electron ionization (EI) is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[3][5][6][7] This process leads to the formation of a stable, resonance-stabilized iminium cation.

Two principal α-cleavage pathways are plausible for (Cyclobutylmethyl)(methyl)amine, leading to distinct fragment ions. The following table summarizes the predicted quantitative data for the key ions in the mass spectrum.

| m/z (Predicted) | Proposed Ion Structure | Plausible Fragmentation Pathway |

| 99 | [C₆H₁₃N]⁺˙ (Molecular Ion) | Ionization of the parent molecule. |

| 84 | [C₅H₁₀N]⁺ | α-cleavage with loss of a methyl radical (•CH₃) from the N-methyl group. |

| 56 | [C₃H₆N]⁺ | α-cleavage with loss of a cyclobutyl radical (•C₄H₇) from the cyclobutylmethyl group. This is predicted to be the base peak. |

| 44 | [C₂H₆N]⁺ | A common fragment in the mass spectra of secondary amines, potentially arising from further fragmentation or rearrangement. |

Proposed Fragmentation Pathway

The fragmentation of (Cyclobutylmethyl)(methyl)amine is initiated by the removal of an electron from the nitrogen atom, forming the molecular ion. This is followed by the characteristic α-cleavage, which dictates the primary fragmentation pattern. The stability of the resulting iminium cations will influence the relative abundance of the corresponding peaks in the mass spectrum. The loss of the larger alkyl group (cyclobutyl) is often the preferred pathway in the fragmentation of secondary amines.[8]

Caption: Predicted fragmentation pathway of (Cyclobutylmethyl)(methyl)amine.

Experimental Protocol: GC-MS Analysis

Given the volatile nature of (Cyclobutylmethyl)(methyl)amine, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical technique. The following is a generalized protocol for its analysis.

Sample Preparation

For a standard solution, dissolve a known quantity of (Cyclobutylmethyl)(methyl)amine in a high-purity volatile solvent such as methanol or dichloromethane. The concentration should be adjusted to fall within the linear dynamic range of the mass spectrometer, typically in the low ppm (µg/mL) range. For complex matrices, such as biological fluids or environmental samples, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate and concentrate the analyte.[9] It is crucial to make the sample basic to ensure the amine is in its neutral, volatile form for GC analysis.[10]

Gas Chromatography (GC) Conditions

-

Column: A capillary column suitable for the analysis of volatile amines should be used. An Rtx-Volatile Amine column or a similar base-deactivated column is recommended to prevent peak tailing and ensure good chromatographic resolution.[11] A common column dimension is 30 m x 0.25 mm I.D. with a 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 20:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C. (This program should be optimized based on the specific instrumentation and desired separation.)

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-200 to ensure detection of the molecular ion and all significant fragments.

-

Solvent Delay: A solvent delay of 2-3 minutes is recommended to prevent the solvent peak from saturating the detector.

Conclusion

The mass spectrometric analysis of (Cyclobutylmethyl)(methyl)amine is predicted to be characterized by a distinct fragmentation pattern dominated by α-cleavage. The identification of the molecular ion at m/z 99 and the key fragment ions at m/z 84 and a probable base peak at m/z 56 would provide strong evidence for its structure. The provided experimental protocol offers a robust starting point for the GC-MS analysis of this and similar volatile amines, which can be further optimized for specific applications in research and development.

References

- 1. (Cyclobutylmethyl)(methyl)amine | C6H13N | CID 19830271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - (cyclobutylmethyl)(methyl)amine (C6H13N) [pubchemlite.lcsb.uni.lu]

- 3. Video: Mass Spectrometry of Amines [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 8. future4200.com [future4200.com]

- 9. researchgate.net [researchgate.net]

- 10. Amines by GC-MS - Chromatography Forum [chromforum.org]

- 11. gcms.cz [gcms.cz]

(Cyclobutylmethyl)(methyl)amine: A Technical Safety and Hazard Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the safety and hazards associated with (Cyclobutylmethyl)(methyl)amine (CAS No. 67579-87-7), a chemical intermediate of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific toxicological data for this compound, this guide also incorporates information on structurally similar aliphatic amines to provide a thorough understanding of the potential risks.

Chemical Identification and Physicochemical Properties

(Cyclobutylmethyl)(methyl)amine, also known as N-methylcyclobutanamine, is a cyclic aliphatic amine.[1] Its basic physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 67579-87-7 | PubChem[2] |

| Molecular Formula | C₆H₁₃N | PubChem[2] |

| Molecular Weight | 99.17 g/mol | PubChem[2] |

| IUPAC Name | 1-cyclobutyl-N-methylmethanamine | PubChem[2] |

| Synonyms | (cyclobutylmethyl)methylamine, N-(Cyclobutylmethyl)-N-methylamine | PubChem[2] |

Hazard Identification and Classification

(Cyclobutylmethyl)(methyl)amine is classified as a hazardous chemical. The primary hazards are associated with its corrosive nature.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classification for (Cyclobutylmethyl)(methyl)amine, based on notifications to the ECHA C&L Inventory, is as follows:

| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Danger |

Source: ECHA C&L Inventory[2]

This classification indicates that the substance is capable of causing irreversible damage to the skin and eyes upon contact.

Toxicological Data

| Compound | Test | Route | Species | Value | Source |

| N-Methylcyclobutanamine | Acute Toxicity | Oral | - | Toxic if swallowed (GHS Category 3) | ECHA C&L Inventory[1] |

| Methylamine | LD50 | Oral | Rat | 100 mg/kg | Cole-Parmer MSDS[3] |

| Methylamine | LC50 | Inhalation | Mouse | 2400 mg/m³/2H | Cole-Parmer MSDS[3] |

| Primary aliphatic (C12-22) amines | LD50 | Oral | Rat | 1300 - 2000 mg/kg bw | Human health tier II assessment[4] |

Note: The absence of specific LD50/LC50 data for (Cyclobutylmethyl)(methyl)amine necessitates a cautious approach, treating it as a substance with potentially high acute toxicity.

Experimental Protocols for Hazard Assessment

The characterization of a chemical's skin and eye irritancy/corrosivity is typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Corrosion/Irritation Testing (OECD Guideline 404)

This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

Methodology:

-

Animal Model: The albino rabbit is the preferred species.

-

Application: A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of clipped skin (approximately 6 cm²).

-

Exposure: The substance is held in contact with the skin for a specified period, typically up to 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. Observations continue for up to 14 days to assess the reversibility of any effects.

-

Classification: The severity and reversibility of the skin reactions determine the classification of the substance as corrosive or irritant.

Eye Irritation/Corrosion Testing (OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye.

Methodology:

-

Animal Model: The albino rabbit is the recommended species.

-

Application: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period can be extended to 21 days to evaluate the reversibility of damage.

-

Classification: The nature and severity of the eye lesions, as well as their reversibility, are used to classify the substance's eye irritation or corrosion potential.

Safe Handling and Emergency Procedures

Given the hazardous nature of (Cyclobutylmethyl)(methyl)amine, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: A lab coat, and chemical-resistant gloves (e.g., nitrile rubber) are essential.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Engineering Controls

-

Work with (Cyclobutylmethyl)(methyl)amine should always be performed in a certified chemical fume hood.

-

An eyewash station and a safety shower must be readily accessible in the immediate work area.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualized Workflows

To aid researchers in the safe handling and management of (Cyclobutylmethyl)(methyl)amine, the following workflows have been developed.

Caption: A workflow for the safe handling of (Cyclobutylmethyl)(methyl)amine.

Caption: A workflow for responding to a chemical spill of (Cyclobutylmethyl)(methyl)amine.

Conclusion

(Cyclobutylmethyl)(methyl)amine is a hazardous chemical that requires careful handling by trained personnel in a controlled laboratory environment. Its primary hazards are severe skin and eye damage. While specific quantitative toxicological data is limited, the information available for related aliphatic amines suggests that it should be treated as a substance with potential for high acute toxicity. Adherence to the safety protocols and workflows outlined in this guide is essential to minimize the risk of exposure and ensure a safe research environment.

References

- 1. N-Methylcyclobutanamine | C5H11N | CID 21830191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Cyclobutylmethyl)(methyl)amine | C6H13N | CID 19830271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, once a synthetic curiosity, has emerged as a powerful tool in medicinal chemistry. Its unique structural properties, including a puckered conformation and conformational rigidity, offer significant advantages in the design of novel therapeutics with enhanced potency, selectivity, and metabolic stability.[1][2][3][4] This technical guide provides an in-depth exploration of the synthesis, biological activities, and experimental evaluation of cyclobutane-containing amines, a class of compounds with broad therapeutic potential.

The Cyclobutane Advantage in Medicinal Chemistry

The four-membered carbocycle of cyclobutane imposes significant conformational constraints on molecules, which can be highly beneficial in drug design.[5] By locking flexible linkers into a more rigid conformation, the entropic penalty of binding to a biological target is reduced, potentially leading to higher affinity.[5] This "conformational restriction" can also be exploited to orient pharmacophoric groups in a more favorable geometry for target engagement.[2][3] Furthermore, the cyclobutane scaffold can serve as a bioisostere for other groups, such as phenyl rings or larger cycloalkanes, offering a unique three-dimensional profile that can enhance binding and improve pharmacokinetic properties.[6]

Synthesis of Cyclobutane-Containing Amines

The construction of the strained cyclobutane ring has historically been a synthetic challenge. However, modern synthetic methodologies have made this scaffold more accessible. A common and effective method for the synthesis of cyclobutane derivatives is the [2+2] cycloaddition reaction.[7] Other strategies include the manipulation of bicyclo[1.1.0]butanes and various cyclization reactions.[2][8]

A general workflow for the synthesis of a cyclobutane-containing amine might involve the formation of a cyclobutane core with appropriate functional groups, followed by the introduction or modification of the amine moiety.

Biological Activities of Cyclobutane-Containing Amines

Cyclobutane-containing amines have demonstrated a wide spectrum of biological activities, targeting various enzymes, receptors, and ion channels. This section summarizes some of the key therapeutic areas where these compounds have shown promise.

Anticancer Activity

Several cyclobutane derivatives have been investigated for their potential as anticancer agents.[8][9] Their mechanism of action can vary, from inducing non-apoptotic cell death to inhibiting key enzymes involved in cancer progression.[9] For example, certain cyclobutane-based compounds have been shown to be potent inhibitors of integrins, which play a crucial role in tumor growth and metastasis.[10][11]

Table 1: Anticancer Activity of Selected Cyclobutane-Containing Amines

| Compound Class | Target | Cell Line | Activity (IC50) | Reference |

| Cyclobut-2-ene-1,2-dione hydrazones | - | CCRF-CEM | Potent | [9] |

| Cyclobutane-Based β3 Integrin Antagonists | β3 Integrin | - | - | [10][11] |

| BODIPY‐Labeled Cyclobutanes | - | Various | - | [12] |

Antimicrobial and Antiviral Activity

The natural product Sceptrin, which features a dimeric cyclobutane structure, is known for its antimicrobial properties.[6][13] Its mechanism of action is thought to involve the disruption of bacterial cell membranes.[13] Synthetic cyclobutane and cyclobutene L-nucleoside analogues have also been evaluated for their antiviral activity, particularly against herpes simplex virus.[3]

Table 2: Antimicrobial and Antiviral Activity of Selected Cyclobutane-Containing Amines

| Compound | Organism/Virus | Activity | Reference |

| Sceptrin | Escherichia coli | Bacteriostatic at MIC | [13] |

| Cyclobutene L-nucleoside analogues | Herpes Simplex Virus | Varies | [3] |

Neurological and Metabolic Activity

Cyclobutane-containing amines have also been explored for their effects on the central nervous system and metabolic pathways. For example, derivatives of 3-cyclobutylamino-4H-1,2,4-benzothiadiazine-1,1-dioxide act as K(ATP) channel agonists and may be useful for modulating insulin release.[1] Other cyclobutylamine derivatives have been synthesized as analogues of hallucinogenic phenethylamines to probe their interaction with psychedelic drug targets.[2]

Table 3: Neurological and Metabolic Activity of Selected Cyclobutane-Containing Amines

| Compound Class | Target/Application | Activity | Reference |

| 7-substituted-3-cyclobutylamino-4H-1,2,4-benzothiadiazine-1,1-dioxide derivatives | K(ATP) channel agonists | ~20-fold more potent than diazoxide | [1] |

| 2-phenylcyclobutylamines | Analogues of hallucinogenic phenethylamines | Partial generalization to LSD cue in rats | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of cyclobutane-containing amines.

General Procedure for Synthesis of a Substituted Cyclobutylamine

The following is a representative, though general, procedure for the synthesis of a substituted cyclobutylamine, adapted from the literature.[3] Specific reaction conditions and purification methods will vary depending on the specific target molecule.

-

[2+2] Cycloaddition: A solution of the starting alkene and a suitable ketene or ketene equivalent in an appropriate solvent (e.g., dichloromethane) is irradiated with a UV lamp or heated to induce cycloaddition. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Purification of Cyclobutanone Intermediate: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

-

Reductive Amination: The purified cyclobutanone is dissolved in methanol, and the desired amine is added, followed by the addition of a reducing agent such as sodium borohydride (NaBH₄). The reaction is stirred at room temperature until the cyclobutanone is consumed.

-

Work-up and Final Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The final cyclobutylamine derivative is purified by column chromatography or crystallization.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][10][13]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[1]

-

Compound Treatment: Treat the cells with various concentrations of the cyclobutane-containing amine and a vehicle control for the desired duration (e.g., 24 hours).

-

MTT Incubation: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Enzyme Inhibition Assay

Enzyme inhibition assays are crucial for determining the potency of a compound against a specific enzyme target.[4] The following is a general protocol for a competitive enzyme inhibition assay.

Protocol:

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and cyclobutane amine inhibitor in the buffer.

-

Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Allow them to pre-incubate for a set period to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Reaction Monitoring: Monitor the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. Fit the data to a suitable model (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki value.[14]

Conclusion

Cyclobutane-containing amines represent a promising and versatile class of compounds with significant potential in drug discovery. Their unique structural features provide medicinal chemists with a valuable tool to design molecules with improved pharmacological profiles. The ongoing development of synthetic methodologies and a deeper understanding of their biological activities will undoubtedly lead to the discovery of novel therapeutics based on this fascinating scaffold. This guide provides a foundational understanding for researchers and drug development professionals looking to explore the potential of cyclobutane-containing amines in their own research endeavors.

References

- 1. ijbs.com [ijbs.com]

- 2. tandfonline.com [tandfonline.com]

- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 4. superchemistryclasses.com [superchemistryclasses.com]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective P450BM3 hydroxylation of cyclobutylamine and bicyclo[1.1.1]pentylamine derivatives: underpinning synthetic chemistry for drug discovery | Department of Chemistry [chem.ox.ac.uk]

- 13. broadpharm.com [broadpharm.com]

- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclobutane Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyclobutane moiety has emerged as a powerful tool in contemporary medicinal chemistry, offering a unique combination of structural rigidity, three-dimensional character, and metabolic stability. This guide provides a comprehensive overview of the multifaceted roles of the cyclobutane ring in drug design, from its fundamental physicochemical properties to its application in approved therapeutics and clinical candidates. Detailed experimental protocols for the synthesis of key cyclobutane-containing scaffolds and relevant biological assays are provided to facilitate further research and development in this exciting area.

Physicochemical Properties and Conformational Preferences of the Cyclobutane Ring

The cyclobutane ring, a four-membered carbocycle, possesses distinct properties that make it an attractive motif for medicinal chemists. With a strain energy of approximately 26.3 kcal/mol, it is the second most strained saturated monocarbocycle after cyclopropane.[1] This inherent strain influences its geometry and reactivity. Unlike a planar square, cyclobutane adopts a puckered or "butterfly" conformation to alleviate torsional strain, with one carbon atom typically out of the plane of the other three.[2][3] This puckering creates axial and equatorial positions for substituents, influencing their spatial orientation and interactions with biological targets.[4]

The C-C bond lengths in cyclobutane are slightly longer than in acyclic alkanes, and the C-H bonds have more s-character.[1] These features contribute to its relative chemical inertness, a desirable property for a drug scaffold.[5] The introduction of a cyclobutane ring into a molecule can significantly impact its overall properties, including:

-

Increased sp³ character: Moving away from "flatland" molecules, the three-dimensional nature of the cyclobutane ring can lead to improved solubility, better binding to protein targets, and enhanced metabolic stability.[6]

-

Reduced lipophilicity: In some cases, cyclobutane derivatives have been shown to have lower lipophilicity compared to their linear or larger ring counterparts, which can be advantageous for pharmacokinetic properties.[7]

-

Metabolic stability: The cyclobutane ring itself is generally resistant to metabolic degradation, making it a useful scaffold to block metabolic hotspots in a drug candidate.[1][8]

The Cyclobutane Moiety as a Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of drug design. The cyclobutane ring has proven to be a versatile bioisostere for various common structural motifs.

Phenyl Ring Bioisostere

The replacement of a phenyl ring with a cyclobutane moiety is a strategy employed to improve physicochemical properties while maintaining or enhancing biological activity.[9] This substitution can lead to improved solubility, reduced metabolic liability associated with aromatic rings, and better spatial complementarity with protein binding pockets.[1]

Alkene and Alkyne Bioisostere

The rigid, non-planar nature of the cyclobutane ring makes it an excellent replacement for double and triple bonds. This substitution can prevent cis-trans isomerization, which can lead to a loss of biological activity, and can lock a molecule into a more bioactive conformation.[10][11]

Proline Mimetic

The constrained nature of the cyclobutane ring has been exploited to create mimetics of the amino acid proline. These mimics can enforce specific backbone conformations in peptides and peptidomimetics, leading to enhanced biological activity and stability.[12]

Gem-dimethyl and tert-Butyl Group Bioisostere

The cyclobutane ring can serve as a bioisosteric replacement for gem-dimethyl or tert-butyl groups, offering a similar steric profile while potentially improving metabolic stability and reducing lipophilicity.[8][13]

Applications in Drug Discovery and Development

The unique properties of the cyclobutane moiety have been successfully leveraged in the development of a number of approved drugs and clinical candidates across various therapeutic areas.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that are critical for cytokine signaling and are implicated in inflammatory and autoimmune diseases. Several JAK inhibitors incorporating a cyclobutane ring have been developed. For instance, the cis-1,3-diaminocyclobutane linker was found to confer excellent potency and selectivity for JAK1.[1]

Table 1: Biological Activity of Cyclobutane-Containing JAK Inhibitors

| Compound | Target(s) | IC₅₀ (nM) | Reference(s) |

| 3-cyclobutyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile | JAK1/JAK2 | ~1-3 | [14],[15] |

| PF-04965842 | JAK1 | <10 | [1] |

Experimental Protocol: JAK1 Kinase Assay

A common method to assess JAK1 inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A general protocol is as follows:

-

Kinase Reaction: Recombinant human JAK1 enzyme is incubated with a substrate peptide (e.g., a biotinylated peptide derived from a known JAK1 substrate) and ATP in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Inhibitor Addition: Test compounds are serially diluted and added to the kinase reaction.

-

Detection: After incubation, the reaction is stopped, and a detection solution containing a europium-labeled anti-phospho-substrate antibody and an allophycocyanin (APC)-labeled streptavidin is added.

-

Measurement: The TR-FRET signal is measured on a suitable plate reader. Inhibition of JAK1 activity results in a decrease in the FRET signal.

Logical Relationship: JAK Inhibition by Cyclobutane-Containing Molecules

Caption: Signaling pathway of JAK activation and its inhibition by cyclobutane-containing drugs.

Integrin Antagonists

Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions and are involved in cancer progression and metastasis. Cyclobutane-based scaffolds have been used to develop antagonists of αvβ3 integrin, mimicking the RGD (arginine-glycine-aspartic acid) recognition motif.[16][17]

Table 2: Biological Activity of Cyclobutane-Containing Integrin Antagonists

| Compound | Target(s) | IC₅₀ (µM) (Cell Adhesion) | Reference(s) |

| ICT9064 | αvβ3 | < 1 | [17] |

| ICT9072 | αvβ3, αvβ5 | ~1 | [10] |

Experimental Protocol: Cell Adhesion Assay

-

Plate Coating: 96-well plates are coated with an extracellular matrix protein (e.g., fibronectin or vitronectin) that is a ligand for the integrin of interest.

-

Cell Seeding: Cells expressing the target integrin (e.g., M14 melanoma cells for αvβ3) are seeded into the wells in the presence of various concentrations of the test compound.

-

Incubation and Washing: The plate is incubated to allow cell adhesion. Non-adherent cells are then removed by washing.

-

Quantification: The number of adherent cells is quantified, for example, by using a colorimetric assay (e.g., crystal violet staining) or a luminescence-based assay (e.g., CellTiter-Glo).

Experimental Workflow: Synthesis of Cyclobutane-Based Integrin Antagonists

Caption: General synthetic workflow for cyclobutane-based integrin antagonists.

Retinoic Acid-Related Orphan Receptor γt (RORγt) Inverse Agonists

RORγt is a nuclear receptor that plays a key role in the differentiation of Th17 cells, which are implicated in autoimmune diseases. Cyclobutane-containing compounds have been developed as RORγt inverse agonists. For example, TAK-828F incorporates a cis-1,3-disubstituted cyclobutane acetic acid moiety to improve potency.

Table 3: Biological Activity of a Cyclobutane-Containing RORγt Inverse Agonist

| Compound | Target | IC₅₀ (nM) (Binding Assay) | Reference(s) |

| TAK-828F | RORγt | 1.4 |

Experimental Protocol: RORγt Inverse Agonist Assay (FRET-based)

-

Assay Components: A typical assay uses the ligand-binding domain (LBD) of RORγt fused to a donor fluorophore (e.g., GST-RORγt-LBD) and a coactivator peptide labeled with an acceptor fluorophore (e.g., biotinylated SRC1 peptide and streptavidin-APC).

-

Binding and Inhibition: In the absence of an inverse agonist, the coactivator peptide binds to the RORγt-LBD, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal. Inverse agonists bind to the LBD and disrupt this interaction, leading to a decrease in the FRET signal.

-

Measurement: The assay is performed in a microplate format, and the FRET signal is measured over time after the addition of test compounds.

Combretastatin A4 Analogs

Combretastatin A4 is a natural product that inhibits tubulin polymerization and exhibits potent anticancer activity. However, its cis-stilbene moiety is prone to isomerization to the inactive trans-isomer. Replacing the double bond with a cyclobutane ring provides conformationally restricted analogs with improved stability.[11]

Table 4: Cytotoxicity of Cyclobutane-Containing Combretastatin A4 Analogs

| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |

| cis-1,3-disubstituted cyclobutane analog | HepG2 | >10 | [11] |

| trans-1,3-disubstituted cyclobutane analog | HepG2 | >10 | [11] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Tubulin Preparation: Purified tubulin is kept on ice to prevent polymerization.

-

Assay Setup: The assay is performed in a temperature-controlled microplate reader. Tubulin is added to a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol) containing the test compound or vehicle control.

-

Initiation and Measurement: Polymerization is initiated by raising the temperature to 37°C. The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time.

Signaling Pathway: Disruption of Microtubule Dynamics

Caption: Mechanism of action of combretastatin A4 analogs on tubulin polymerization.

Other Notable Examples

-

Boceprevir (Victrelis®): An approved inhibitor of the hepatitis C virus (HCV) NS3/4A protease, boceprevir contains a cyclobutane moiety in its P1 region, which contributes to its high potency.[9]

-

Apalutamide (Erleada®): An androgen receptor antagonist for the treatment of prostate cancer, apalutamide features a spirocyclic cyclobutane scaffold.

-

Carboplatin: A platinum-based chemotherapy drug, carboplatin contains a cyclobutane-1,1-dicarboxylate ligand, which reduces the nephrotoxicity associated with its predecessor, cisplatin.[1]

Synthetic Strategies for Cyclobutane-Containing Molecules

The synthesis of functionalized cyclobutanes has historically been challenging. However, recent advances have provided more efficient and stereoselective methods.

[2+2] Cycloadditions

The [2+2] cycloaddition of two alkene components is a classic method for constructing cyclobutane rings. Photochemical and metal-catalyzed variants of this reaction are widely used.

Experimental Protocol: General Photochemical [2+2] Cycloaddition

-

Reaction Setup: A solution of the two alkene starting materials in a suitable solvent (e.g., acetone, which can also act as a photosensitizer) is placed in a photoreactor.

-

Irradiation: The solution is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) for a specified period. The reaction is typically cooled to prevent side reactions.

-

Workup and Purification: After the reaction is complete, the solvent is removed, and the product is purified by chromatography or recrystallization.

Ring-Opening of Bicyclobutanes

Bicyclo[1.1.0]butanes are highly strained molecules that can undergo ring-opening reactions with various reagents to afford functionalized cyclobutanes.

Synthesis of Specific Scaffolds

Synthesis of cis-1,3-Diaminocyclobutane Derivatives: These valuable building blocks can be synthesized from malonic acid derivatives through a series of classical organic transformations including alkylation, cyclization, and functional group manipulations.

Synthesis of the TAK-828F Cyclobutane Scaffold: A scalable synthesis has been developed featuring a diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative.